molecular formula C16H16FN3O2S B5884443 N-(4-ethoxyphenyl)-2-(4-fluorobenzoyl)hydrazinecarbothioamide

N-(4-ethoxyphenyl)-2-(4-fluorobenzoyl)hydrazinecarbothioamide

Cat. No. B5884443
M. Wt: 333.4 g/mol
InChI Key: IHSOGHNNQWPVTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-(4-fluorobenzoyl)hydrazinecarbothioamide, also known as EF24, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EF24 belongs to the class of curcumin analogs, which are compounds that are structurally similar to curcumin, a natural polyphenol found in turmeric.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-(4-fluorobenzoyl)hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(4-ethoxyphenyl)-2-(4-fluorobenzoyl)hydrazinecarbothioamide has been shown to possess potent anti-cancer properties by inhibiting the growth and proliferation of cancer cells. N-(4-ethoxyphenyl)-2-(4-fluorobenzoyl)hydrazinecarbothioamide has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, N-(4-ethoxyphenyl)-2-(4-fluorobenzoyl)hydrazinecarbothioamide has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.

Mechanism of Action

N-(4-ethoxyphenyl)-2-(4-fluorobenzoyl)hydrazinecarbothioamide exerts its therapeutic effects through various mechanisms of action. N-(4-ethoxyphenyl)-2-(4-fluorobenzoyl)hydrazinecarbothioamide has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. N-(4-ethoxyphenyl)-2-(4-fluorobenzoyl)hydrazinecarbothioamide has also been shown to activate the Nrf2 pathway, a pathway that regulates the expression of genes involved in antioxidant defense. Furthermore, N-(4-ethoxyphenyl)-2-(4-fluorobenzoyl)hydrazinecarbothioamide has been shown to inhibit the activity of STAT3, a transcription factor that regulates the expression of genes involved in cancer.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-(4-fluorobenzoyl)hydrazinecarbothioamide has been shown to possess various biochemical and physiological effects. N-(4-ethoxyphenyl)-2-(4-fluorobenzoyl)hydrazinecarbothioamide has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. N-(4-ethoxyphenyl)-2-(4-fluorobenzoyl)hydrazinecarbothioamide has also been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. Furthermore, N-(4-ethoxyphenyl)-2-(4-fluorobenzoyl)hydrazinecarbothioamide has been shown to inhibit the activity of various enzymes involved in cancer progression, including matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2).

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-2-(4-fluorobenzoyl)hydrazinecarbothioamide possesses various advantages and limitations for lab experiments. N-(4-ethoxyphenyl)-2-(4-fluorobenzoyl)hydrazinecarbothioamide is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. N-(4-ethoxyphenyl)-2-(4-fluorobenzoyl)hydrazinecarbothioamide also possesses potent therapeutic properties, making it an ideal candidate for drug development. However, N-(4-ethoxyphenyl)-2-(4-fluorobenzoyl)hydrazinecarbothioamide also possesses limitations, including its stability and solubility, which can affect its bioavailability and efficacy.

Future Directions

N-(4-ethoxyphenyl)-2-(4-fluorobenzoyl)hydrazinecarbothioamide possesses various future directions for research. N-(4-ethoxyphenyl)-2-(4-fluorobenzoyl)hydrazinecarbothioamide can be further studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(4-ethoxyphenyl)-2-(4-fluorobenzoyl)hydrazinecarbothioamide can also be further studied for its mechanism of action and its biochemical and physiological effects. Furthermore, N-(4-ethoxyphenyl)-2-(4-fluorobenzoyl)hydrazinecarbothioamide can be further developed for drug development, including the optimization of its stability and solubility for increased bioavailability and efficacy.

Synthesis Methods

N-(4-ethoxyphenyl)-2-(4-fluorobenzoyl)hydrazinecarbothioamide can be synthesized through a multistep process that involves the reaction of 4-fluorobenzoyl chloride with ethyl 4-aminobenzoate to form 4-fluorobenzoyl ethyl 4-aminobenzoate. This intermediate is then reacted with thiosemicarbazide to form N-(4-ethoxyphenyl)-2-(4-fluorobenzoyl)hydrazinecarbothioamide.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[(4-fluorobenzoyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2S/c1-2-22-14-9-7-13(8-10-14)18-16(23)20-19-15(21)11-3-5-12(17)6-4-11/h3-10H,2H2,1H3,(H,19,21)(H2,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSOGHNNQWPVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-3-[(4-fluorobenzoyl)amino]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.